N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a sulfamoyl benzamide structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c21-9-1-11-24(12-2-10-22)30(26,27)17-6-3-15(4-7-17)20(25)23-16-5-8-18-19(13-16)29-14-28-18/h3-8,13H,1-2,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEBKLXKQICKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide typically involves multiple steps. One common approach is the Pd-catalyzed arylation to construct the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The final steps often include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional group transformations.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it might cause cell cycle arrest and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have shown anticancer activity and share a similar benzo[d][1,3]dioxole structure.
N-formylovigerine: Another compound with a benzo[d][1,3]dioxole structure, used in total synthesis studies.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety, which is known for its role in various biological systems. The sulfamoyl and cyanoethyl substituents contribute to its pharmacological properties.
Biological Activity Overview
- Anticancer Properties : Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes. For example, derivatives have demonstrated inhibitory effects on chitinases, which are crucial for insect growth regulation . This suggests potential applications as insect growth regulators (IGRs).
- Cellular Mechanisms : Studies have highlighted the role of thiols in cellular functions and how disturbances can lead to disease. Compounds like this compound may interact with thiol groups, influencing cellular homeostasis and degradation processes within lysosomes .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study focusing on similar benzo[d][1,3]dioxole derivatives reported significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity . The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Insect Growth Regulation : A recent investigation into chitinase inhibitors identified a benzo[d][1,3]dioxole derivative that exhibited sub-micromolar Ki values against multiple chitinases from Ostrinia furnacalis, demonstrating its potential as an IGR candidate .
- Thiol Specificity : Research utilizing fluorescent probes indicated that compounds targeting thiols can provide insights into cellular dynamics. The compound's structure suggests it may similarly interact with thiol groups, affecting lysosomal function and cellular signaling pathways .
Q & A
Q. What safety protocols are critical when handling cyanoethyl groups in this compound?
- Methodological Answer :
- Ventilation : Use fume hoods during synthesis to prevent inhalation of toxic vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to avoid skin/eye contact .
- Waste Disposal : Neutralize cyanide byproducts with NaOCl (bleach) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
